N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-2-20-6-5-11(19-20)15(21)18-16-17-12(8-24-16)10-3-4-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHPSCLEVLIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines. It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. These results suggest that the compound has a significant antitumor effect.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.48 g/mol. The compound features a thiazole ring, a benzodioxole moiety, and a pyrazole structure, which contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
1. Antimicrobial Activity:
In vitro studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic processes.
2. Anticancer Properties:
The compound has been evaluated for its anticancer activity across several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
3. Antimalarial Activity:
Recent studies have reported that this compound exhibits potent antimalarial activity with low IC50 values, suggesting it may serve as a lead candidate for developing new antimalarial agents.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo evaluations have also been performed to assess the therapeutic potential of the compound:
- Tumor Growth Inhibition: In animal models, administration of the compound resulted in significant suppression of tumor growth compared to control groups.
- Safety Profile: Acute toxicity studies indicated that the compound has a favorable safety profile with no observed adverse effects at therapeutic doses.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits potent anticancer activity across various human cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cancer Cell Line | Effect |
|---|---|
| MDA-MB-231 | Inhibition of proliferation |
| HepG2 | Induction of apoptosis |
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic processes.
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
Antimalarial Activity
Recent studies have reported that this compound exhibits potent antimalarial activity with low IC50 values, suggesting it may serve as a lead candidate for developing new antimalarial agents.
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Significant growth inhibition in cancer cell lines |
| Antimicrobial Tests | Effective against multiple bacterial strains |
In Vivo Studies
In vivo evaluations have assessed the therapeutic potential of the compound:
| Evaluation Type | Findings |
|---|---|
| Tumor Growth Inhibition | Significant suppression compared to control groups |
| Safety Profile | Favorable safety profile with no adverse effects at therapeutic doses |
Preparation Methods
Synthesis of Key Intermediates
Preparation of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine
The thiazole ring bearing the benzodioxole group serves as a critical intermediate. A validated method involves the cyclization of benzo[d]dioxol-5-yl)-2-bromoethanone with thiourea in ethanol under reflux (66–80°C, 24 hours) under nitrogen, yielding the thiazol-2-amine derivative. Purification via column chromatography (THF/hexane, 1:3) achieves a moderate yield of 41.3% . Alternative approaches employ NaH in tetrahydrofuran (THF) to facilitate alkylation of the thiazol-2-amine with benzyl bromides, though yields remain low (16–18%) due to competing side reactions.
Table 1: Reaction Conditions for Thiazol-2-amine Synthesis
Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
The pyrazole fragment is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. A literature approach involves Vilsmeier–Haack formylation of 1H-pyrazol-5(4H)-ones, followed by hydrolysis to yield carboxylic acid derivatives. For instance, ethyl pyruvate reacts with phenylhydrazine under basic conditions to form 1-ethyl-1H-pyrazole-3-carboxylate, which is saponified using aqueous NaOH to the corresponding acid.
Amide Bond Formation Strategies
The final step couples the thiazol-2-amine and pyrazole-3-carboxylic acid via an amide linkage. Two primary methodologies are documented:
Chloroacetyl Chloride-Mediated Coupling
Activation of the carboxylic acid using chloroacetyl chloride in chloroform facilitates amide formation. In a representative procedure, equimolar amounts of the pyrazole-3-carboxylic acid and 4-(benzo[d]dioxol-5-yl)thiazol-2-amine are stirred with chloroacetyl chloride (1:1 molar ratio) at room temperature for 30 minutes. The crude product is washed with NaHCO₃ and purified via recrystallization (ethanol), achieving quantitative yields in model systems.
Carbodiimide-Based Coupling
Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate benzotriazole tetramethyl uronium (HATU) as coupling agents. For example, the carboxylic acid is activated with EDCl and N-hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of the thiazol-2-amine. Stirring at 25°C for 12–24 hours yields the amide, with purification via silica gel chromatography (ethyl acetate/hexane).
Table 2: Comparison of Amide Coupling Methods
| Method | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | Chloroacetyl chloride, CHCl₃ | Chloroform | 25 | ~100 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | Dichloromethane | 25 | 70–85 |
Optimization and Challenges
Solvent and Base Selection
Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to solubilize polar intermediates. The use of NaH as a base in THF risks side reactions with amide protons, necessitating inert atmospheres. In contrast, N,N-diisopropylethylamine (DIPEA) in DCM provides milder conditions for carbodiimide-mediated couplings.
Purification Techniques
Column chromatography remains the gold standard for isolating the target compound. Ethyl acetate/hexane gradients (1:5 to 1:3) effectively separate unreacted starting materials and byproducts. Recrystallization from ethanol or ethyl acetate/ethanol mixtures (1:1) enhances purity, particularly for crystalline intermediates.
Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H-NMR : Distinct signals for the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm), thiazole protons (δ 7.5–8.0 ppm), and pyrazole ethyl group (δ 1.3–1.5 ppm).
- IR Spectroscopy : Stretching vibrations for the amide carbonyl (1640–1660 cm⁻¹) and aromatic C═C (1560 cm⁻¹).
- High-Resolution Mass Spectrometry (HR-MS) : Molecular ion peaks matching the exact mass of the compound.
Industrial-Scale Considerations
Patent literature highlights flow chemistry as a scalable alternative to batch processes, reducing reaction times and improving yields. For instance, continuous flow systems enable precise control over exothermic amidation steps, minimizing decomposition.
Q & A
Q. What are the key synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting a substituted benzo[d][1,3]dioxol-5-yl thioamide with α-haloketones.
- Step 2 : Introduction of the pyrazole moiety through nucleophilic substitution or cyclocondensation. For example, coupling a pre-synthesized 1-ethyl-1H-pyrazole-3-carboxylic acid derivative with the thiazole intermediate using EDCI/HOBt as coupling agents in DMF.
- Optimization : Reaction conditions (e.g., 60–80°C in DMF, K₂CO₃ as a base) are critical for yield and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical characterization employs:
Q. What functional groups dominate its reactivity?
Key reactive sites include:
- The thiazole ring (susceptible to electrophilic substitution at C-5).
- The pyrazole carboxamide (participates in hydrogen bonding or coordination with metal catalysts).
- The benzo[d][1,3]dioxole group (electron-rich, prone to oxidation or metabolic demethylation in biological systems) .
Advanced Research Questions
Q. How can contradictory yield data in thiazole ring formation be resolved?
Discrepancies in reported yields (e.g., 40% vs. 70%) may stem from:
- Catalyst selection : Use of Pd(OAc)₂ vs. CuI in cross-coupling steps.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.
- Temperature control : Higher temperatures (>100°C) risk decomposition of the benzo[d][1,3]dioxole moiety. Systematic optimization using Design of Experiments (DoE) is recommended .
Q. What strategies improve bioavailability for in vivo studies?
- Prodrug modification : Esterification of the carboxamide to enhance membrane permeability.
- Co-crystallization : With cyclodextrins to improve aqueous solubility.
- SAR-guided substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce metabolic degradation .
Q. How does molecular docking inform its potential kinase inhibition?
Docking studies (e.g., using AutoDock Vina) reveal:
- Binding affinity : The thiazole and pyrazole moieties form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, VEGFR-2).
- Selectivity : The benzo[d][1,3]dioxole group sterically hinders off-target interactions, as shown in comparative studies with non-dioxol analogs .
Q. What analytical methods resolve spectral overlaps in impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
